6-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one is a heterocyclic compound that features a trifluoromethyl group and a dihydropyrido-pyrazine structure. This compound is of significant interest in medicinal chemistry and materials science due to its unique structural properties and potential biological activities.
The compound can be synthesized through various organic reactions involving pyridine derivatives and other precursors. It has been referenced in several scientific articles and databases, highlighting its relevance in ongoing research.
This compound belongs to the class of heterocycles, specifically pyridines and pyrazines, which are known for their diverse applications in pharmaceuticals and agrochemicals.
The synthesis of 6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one typically involves cyclization reactions. One common method includes the reaction of a trifluoromethyl-substituted pyridine derivative with appropriate hydrazine or hydrazones under controlled conditions.
The molecular structure of 6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one consists of:
6-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one can undergo several types of chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to facilitate desired transformations.
The mechanism of action for 6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance lipophilicity, allowing better membrane penetration and interaction with biological targets.
Studies suggest that this compound may modulate enzyme activity or receptor binding affinity, leading to various biological effects including potential antimicrobial or anticancer activities.
6-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one has several applications:
Pyrido[2,3-b]pyrazine derivatives represent a structurally distinctive class of nitrogen-containing heterocycles that have evolved from synthetic curiosities to pharmacologically relevant scaffolds. Early exploration focused on their diverse reactivity, enabling functionalization at multiple positions for structure-activity relationship (SAR) studies. The unsubstituted pyrido[2,3-b]pyrazine core served as a foundational template, but bioactivity optimization necessitated strategic substitutions. A significant advancement emerged with halogenated derivatives like 7-chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS: 1314912-26-9) and 7-iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (CAS: 957193-64-5), which provided handles for cross-coupling reactions to access complex analogues [7] [8]. These intermediates facilitated the synthesis of libraries for biological screening, revealing promising herbicidal activities. For instance, specific dihydropyrido[2,3-b]pyrazin-2(1H)-ones demonstrated potent inhibition of plant growth by targeting essential metabolic pathways in weeds, establishing their agricultural utility . The progression from simple cores to halogenated and ultimately to trifluoromethyl-substituted derivatives reflects a deliberate trajectory in medicinal and agrochemical chemistry to enhance potency and physicochemical properties.
Table 1: Evolution of Key Pyridopyrazine Derivatives in Bioactive Compound Development
Compound Name | Structural Feature | Primary Bioactivity | Significance |
---|---|---|---|
Pyrido[2,3-b]pyrazine (unsubstituted core) | Basic fused bicyclic system | Limited intrinsic activity | Foundational scaffold for SAR development |
7-Chloro-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one | C7 Chlorine substituent | Synthetic intermediate | Enables Pd-catalyzed cross-coupling reactions |
7-Iodo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one | C7 Iodine substituent | Synthetic intermediate | Enhanced reactivity for C-C bond formation |
6-(Trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one | C6 Trifluoromethyl group | Target engagement optimization | Improved metabolic stability and binding affinity |
The strategic incorporation of trifluoromethyl (CF₃) groups into pharmacophores represents a cornerstone of modern medicinal chemistry, driven by the group’s profound influence on molecular properties. The CF₃ group is markedly lipophilic (πR = 0.88), enhancing membrane permeability and bioavailability—critical for central nervous system (CNS)-targeted agents. Simultaneously, its high electronegativity (Pauling scale: 3.98) creates a strong dipole moment, altering electron distribution within the core scaffold. This polarizes adjacent bonds, influencing hydrogen-bonding potential and binding interactions with target proteins [4] [6]. Crucially, the CF₃ group significantly improves metabolic stability by resisting oxidative metabolism, particularly cytochrome P450-mediated dealkylation, thereby prolonging compound half-life in vivo. In the context of pyridopyrazine derivatives, these properties synergize to enhance target engagement. For example, in triazolopyrazine derivatives like 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine, the CF₃ group amplified anticancer activity against colon cancer cell lines (IC₅₀: 6.587–11.10 µM) by promoting apoptosis via Bax upregulation and Bcl-2 downregulation [6]. Similarly, the CF₃ group in DPP-IV inhibitors like sitagliptin analogues augments binding affinity to the S1 pocket of the enzyme through strong hydrophobic interactions and fluorine-specific effects [4] [5].
Table 2: Impact of Trifluoromethyl (CF₃) Group on Key Pharmaceutical Parameters
Pharmaceutical Parameter | Effect of CF₃ Group | Mechanistic Basis | Example from Literature |
---|---|---|---|
Lipophilicity | Increases log P (hydrophobicity) | High volume/hydrophobicity ratio | Enhanced cellular uptake of triazolopyrazine anticancer agents [6] |
Electronic Effects | Withdraws electrons (-I effect) | High electronegativity of fluorine atoms | Polarization of pyridopyrazine core enhancing H-bond acceptor strength |
Metabolic Stability | Blocks common oxidative pathways | Resistance to CYP450-mediated oxidation | Prolonged half-life of DPP-IV inhibitors [4] |
Binding Affinity | Strengthens hydrophobic interactions | F···H interactions and steric complementarity | Improved IC₅₀ values in enzyme inhibition assays [6] |
The target compound, 6-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (PubChem CID: 117949228), occupies a distinct niche within the dihydropyrido[2,3-b]pyrazinone family due to its specific regiochemistry and substitution pattern [1]. This scaffold comprises a partially saturated pyrazinone ring fused to a pyridine ring, creating a bicyclic system with multiple sites for functionalization. The regioisomeric identity is paramount: substitution at the C6 position (as in the title compound) versus C7 (e.g., 7-(trifluoromethyl)-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one, CID: 117949303) yields distinct electronic and steric profiles [1] [2]. The C6-CF₃ derivative exhibits altered dipole moments and hydrogen-bonding capacity compared to its C7-CF₃ counterpart due to the asymmetric positioning relative to the pyrazinone carbonyl and the pyridine nitrogen. This influences molecular conformation, solvation energy, and ultimately, biological target selectivity.
Structurally, the molecule exists predominantly in the lactam form (over lactim tautomers) stabilized by resonance, with the carbonyl group acting as a strong hydrogen-bond acceptor. The partially saturated pyrazine ring adopts a half-chair conformation, introducing modest three-dimensionality compared to fully aromatic systems. This subtle saturation enhances solubility while maintaining planarity necessary for π-stacking interactions in enzyme binding pockets. The trifluoromethyl group at C6 projects perpendicularly to the plane, optimizing hydrophobic contact with target proteins. Its distinctiveness from analogues like 7-chloro or 7-iodo derivatives lies in the combined steric bulk and electronic influence of the CF₃ group, which surpasses halogens in both lipophilicity enhancement and metabolic stability [7] [8]. Consequently, this specific substitution pattern renders the compound a versatile intermediate for further derivatization—particularly at N1, N4, or via functionalization of the pyridine ring—enabling the development of optimized leads for therapeutic applications.
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3